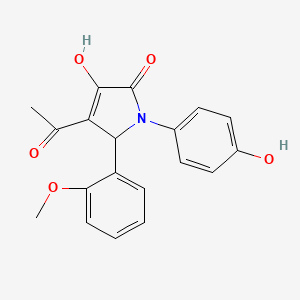![molecular formula C19H15N9O4 B14948929 5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B14948929.png)
5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a benzodioxole moiety, a tetraazole ring, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The benzodioxole moiety can be synthesized via an esterification reaction of 3,4-(methylenedioxy)phenylacetic acid . The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives . The final compound is obtained by coupling these intermediates under specific conditions, such as using a Pd-catalyzed C-N cross-coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to tubulin, thereby inhibiting microtubule polymerization and causing cell cycle arrest at the S phase. This leads to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and have similar biological activities.
Triazole derivatives: Compounds with triazole rings are known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
What sets 5-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of benzodioxole, tetraazole, and triazole moieties, which contribute to its potent anticancer activity and ability to induce apoptosis in cancer cells .
Properties
Molecular Formula |
C19H15N9O4 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
5-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H15N9O4/c20-17(30)16-19(25-28(23-16)12-4-2-1-3-5-12)21-15(29)9-27-24-18(22-26-27)11-6-7-13-14(8-11)32-10-31-13/h1-8H,9-10H2,(H2,20,30)(H,21,25,29) |
InChI Key |
IZLYILYYUVYXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=NN(N=C4C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B14948867.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14948870.png)
![1'-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14948885.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)

![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)

![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)
![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![4,4'-({2-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B14948937.png)
![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
